Vinylcyclopropane
Overview
Description
Vinylcyclopropane, also known as this compound, is an organic compound with the molecular formula C5H8. It consists of a cyclopropane ring with an ethenyl group attached to it. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Mechanism of Action
Target of Action
Vinylcyclopropane, also known as Ethenylcyclopropane, primarily targets cyclopropane rings in organic compounds . The compound’s role is to facilitate the conversion of these cyclopropane rings into cyclopentene rings .
Mode of Action
The interaction of this compound with its targets results in a ring expansion reaction , known as the this compound rearrangement or this compound-cyclopentene rearrangement . This rearrangement can be thought of as either a diradical-mediated two-step and/or orbital-symmetry-controlled pericyclic process . The extent to which each of these mechanisms is operative is highly dependent on the substrate .
Biochemical Pathways
The this compound rearrangement affects the biochemical pathways involved in the formation of cyclic compounds. It exploits the reactivity of cyclopropyl groups adjacent to vinyl groups to undergo ring expansion reactions . This reactivity can be used to generate unusual cyclic compounds, such as cyclobutenes .
Pharmacokinetics
The compound’s ability to undergo rearrangement under certain conditions, such as heating , may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of cyclopentene rings from vinyl-substituted cyclopropane rings . This transformation increases the molecular complexity of the substrate, enabling the synthesis of more complex natural products .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the this compound rearrangement typically occurs under pyrolysis conditions, specifically at temperatures above 400 °C . The efficiency of the rearrangement and the stability of the resulting cyclopentene rings can be affected by these conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Vinylcyclopropane are largely due to its inherent ring strain and adjacent olefin . This makes it a useful building block in organic synthesis
Molecular Mechanism
The molecular mechanism of this compound involves its easy opening and capacity to generate dipoles . This has been exploited for the synthesis of cyclopentanes
Preparation Methods
Vinylcyclopropane can be synthesized through various methods. One common synthetic route involves the cleavage of methanol from (1,1-dimethoxyethyl)cyclopropane to yield (1-methoxyethenyl)cyclopropane, followed by further cleavage to produce ethenylcyclopropane . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
Vinylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ethenylcyclopropane into cyclopropane derivatives.
Substitution: The compound can participate in substitution reactions, where the ethenyl group or hydrogen atoms are replaced by other functional groups.
Ring-Opening Reactions: Due to the strain in the cyclopropane ring, ethenylcyclopropane can undergo ring-opening reactions, leading to the formation of more stable compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution and ring-opening reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Vinylcyclopropane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of cyclopropane derivatives and other complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into ethenylcyclopropane derivatives has potential implications for drug development and therapeutic applications.
Industry: This compound is used in the production of polymers and other materials with unique properties
Comparison with Similar Compounds
- Ethynylcyclopropane
- Cyclopropylacetylene
Vinylcyclopropane’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in research and development highlight its significance in the field of organic chemistry.
Properties
IUPAC Name |
ethenylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-5-3-4-5/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWFBNMYFYINAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219358 | |
Record name | Ethenylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-86-7 | |
Record name | Ethenylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethenylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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